Cetylpicolinium bromide

Description

Significance of Cationic Surfactants in Scientific Research

Cationic surfactants are amphiphilic molecules that dissociate in water to form positively charged surface-active ions. nih.gov This class of compounds has garnered considerable interest in scientific research since its introduction due to its unique properties and adsorption behaviors on various surfaces. chalmers.selu.se The fundamental structure of a cationic surfactant consists of a positively charged hydrophilic (water-attracting) head group and a nonpolar hydrophobic (water-repelling) tail. This dual nature allows them to reduce the surface tension of liquids and self-assemble into organized structures like micelles in solution. nih.govwikipedia.org

The ability of cationic surfactants to interact with small molecules, macromolecules, and surfaces underpins their broad utility in diverse research and industrial fields. chalmers.selu.se These applications include their use as emulsifiers, fabric softeners, hard surface cleaners, and corrosion inhibitors. stppgroup.comnih.gov In more specialized scientific research, they are crucial in the synthesis of nanomaterials where they can act as templates, and as stabilizing agents for colloidal carriers. nih.gov Furthermore, their interactions with biologically significant molecules like proteins and DNA have established their importance in biomedical research. lu.senih.gov Emerging applications continue to be developed, such as their use in nucleic acid delivery, which was a contributing factor in the development of mRNA-based vaccines. chalmers.selu.se

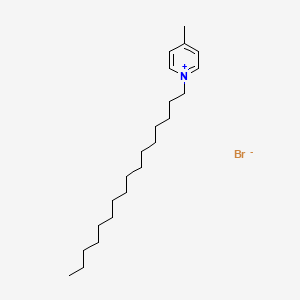

Overview of Cetylpyridinium (B1207926) Bromide as a Quaternary Ammonium (B1175870) Compound

Cetylpyridinium bromide (CPB) is a prominent member of the cationic surfactant family and is chemically classified as a quaternary ammonium compound (QAC). nih.govdrugbank.com Its molecular structure features a hydrophilic headgroup composed of a pyridinium (B92312) ring, where the nitrogen atom is quaternized, meaning it is bonded to four carbon atoms, resulting in a permanent positive charge. nih.govresearchgate.net This cationic headgroup is attached to a long hydrophobic tail, specifically a 16-carbon alkyl chain (hexadecyl chain). nih.govresearchgate.net The compound is a pyridinium salt with bromide as the counterion. nih.gov

This amphiphilic architecture dictates its behavior in aqueous solutions. Like other surfactants, CPB molecules migrate to interfaces or, above a certain concentration, self-assemble into spherical or cylindrical aggregates known as micelles. wikipedia.org In these micelles, the hydrophobic cetyl tails form a nonpolar core, while the charged pyridinium headgroups are exposed to the aqueous solvent. wikipedia.org This micellization is a key property that enables CPB to solubilize hydrophobic substances in aqueous media. nih.gov The concentration at which micelles begin to form is known as the critical micelle concentration (CMC). mdpi.com

Historical and Contemporary Academic Research Perspectives on Cetylpyridinium Bromide

Historically, quaternary ammonium compounds like cetylpyridinium salts have been recognized since the 1930s for their disinfectant properties. asm.orggoogle.com Early research and applications focused on their potent antimicrobial activity, leading to their widespread use as germicides and antiseptics. drugbank.comnih.govasm.org

In contemporary academic research, the applications of Cetylpyridinium Bromide have expanded significantly beyond its antimicrobial uses. nih.govresearchgate.net Its unique properties are now leveraged in a multitude of advanced scientific fields:

Drug Delivery and Pharmaceutical Formulations: CPB is investigated as a tool in drug delivery systems. nih.govresearchgate.net Its ability to form micelles allows it to solubilize poorly soluble drugs, potentially increasing their bioavailability. nih.gov Research has explored its interactions with various drugs to enhance their solubility and stability in formulations. researchgate.net

Material Science: CPB serves as a directing agent in the synthesis of advanced materials. For instance, it has been used to create hierarchical meso-microporous ZSM-5 zeolites, where the surfactant helps to systematically modify the pore structure and acidity of the final material. acs.org It is also used to prepare composites, such as with montmorillonite-graphene oxide, to create materials with specific functionalities. researchgate.netresearchgate.net In other studies, it has been used to modify polymers like polyvinyl chloride (PVC) to create new sorbents for capturing elements like rare earths. mdpi.com

Analytical Chemistry: The unique interfacial properties of CPB are utilized in the development of chemical sensors. It can be used to modify electrode surfaces, such as carbon paste electrodes, to enhance their sensitivity and selectivity for detecting specific biomolecules like dopamine (B1211576) and uric acid. researchgate.net Quantum chemical studies have suggested that the charged head of CPB provides an additional site for electron transfer at the electrode interface, improving its sensing capability. researchgate.net

Biophysical Chemistry: CPB is a model surfactant for studying the interactions between surfactants and biomolecules. Academic studies have explored its interactions with proteins like lysozyme (B549824) and with DNA, providing fundamental insights into complexation processes driven by electrostatic and hydrophobic forces. nih.govdntb.gov.ua These studies are relevant for understanding protein folding and the development of gene delivery systems. nih.govresearchgate.net Furthermore, its effect on the spectral characteristics of other molecules, such as polycyclic aromatic hydrocarbons, is a subject of research. nih.gov

Research Data on Micellar Properties of Cetylpyridinium Bromide

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. The CMC and the aggregation number (N), which is the average number of surfactant molecules in a micelle, are influenced by various factors including temperature and the presence of additives like salts or alcohols.

| Condition | CMC (mM) | Temperature | Notes | Source |

|---|---|---|---|---|

| Aqueous Solution | ~0.9 | 25 °C | The standard CMC value often cited for pure CPB in water. | nih.gov |

| Aqueous Solution | 0.7 | Not Specified | Reported CMC value in a study on enrofloxacin (B1671348) interaction. | researchgate.net |

| Aqueous Solution | Decreases below ~25 °C, Increases above ~25 °C | 8-45 °C | Temperature has a complex effect, with a minimum CMC observed around 25 °C. | researchgate.net |

| + Methanol | Increased | 8-45 °C | Methanol increases the solvent power of the water, making micelle formation less favorable. | researchgate.net |

| + Ethanol / Propanol | Decreased | 8-45 °C | These alcohols can be solubilized into the micelles, promoting their formation. | researchgate.net |

| + Tetraalkylammonium bromide (TAAB) salts | Agreement across multiple methods | 298.15 K (25 °C) | CMC was determined by conductivity, fluorescence, and UV-visible spectra. Interactions are both electrostatic and hydrophobic. | bohrium.comnih.gov |

| + 2-Propanol (0-20 vol %) | Increased | 293.15–308.15 K (20-35 °C) | Increasing the concentration of 2-propanol as a cosolvent enhances the CMC. | researchgate.net |

Structure

3D Structure of Parent

Properties

CAS No. |

2315-40-4 |

|---|---|

Molecular Formula |

C22H40BrN |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

1-hexadecyl-4-methylpyridin-1-ium;bromide |

InChI |

InChI=1S/C22H40N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-20-17-22(2)18-21-23;/h17-18,20-21H,3-16,19H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

UFXSTPIFUFQVRP-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Br-] |

Origin of Product |

United States |

Physicochemical Principles and Self Assembly of Cetylpyridinium Bromide

Micellization Behavior of Cetylpyridinium (B1207926) Bromide

Micellization is a spontaneous phenomenon characteristic of surfactants, where individual molecules (monomers) aggregate to form colloidal structures known as micelles once a specific concentration is reached. nih.gov This aggregation is a critical physicochemical property, influencing the surfactant's function in various applications. The primary driving force for micellization is the hydrophobic effect, which promotes the sequestration of the nonpolar tails away from the aqueous environment into the micellar core, while the polar head groups remain exposed to the solvent. nih.gov

The Critical Micelle Concentration (CMC) is the minimum surfactant concentration at which the formation of micelles begins. indexcopernicus.com It is a fundamental parameter characterizing the efficiency of a surfactant. Below the CMC, CPB exists predominantly as individual monomers, but as the concentration increases to the CMC, a sharp transition occurs, leading to the formation of stable micelles. This transition is marked by abrupt changes in various physical properties of the solution, which are exploited for CMC determination.

Common experimental techniques to determine the CMC of Cetylpyridinium Bromide include:

Conductometry: This method relies on measuring the electrical conductivity of the surfactant solution. A plot of conductivity versus concentration shows a distinct break at the CMC. indexcopernicus.com The slope of the plot changes because the mobility of the aggregated micelles is different from that of the individual surfactant ions. ache.org.rs

Tensiometry: Surface tension measurements show a significant decrease as surfactant concentration increases. However, at the CMC, the surface becomes saturated with monomers, and the surface tension value plateaus.

Spectroscopy: Techniques such as UV-Vis spectrophotometry and fluorescence spectroscopy are also employed. scholarsportal.infoacs.orgresearchgate.net These methods often use probe molecules whose spectral properties change upon incorporation into the micellar core, allowing for the detection of micelle formation.

In a pure aqueous medium, the aggregation of CPB molecules into complete micelles occurs at a concentration of 9.0×10⁻⁴ mole/dm³. indexcopernicus.com

The composition of the solvent plays a crucial role in the micellization of CPB by altering the thermodynamics of the system, primarily by affecting the hydrophobic interactions and the solvation of the surfactant's head group and tail.

In a purely aqueous environment, the self-assembly of CPB is a spontaneous process, as indicated by negative values for the Gibbs free energy of micellization (ΔG°m). nih.gov The strong hydrophobic effect in water is the primary driver for aggregation. The CMC of CPB in pure water is reported to be 9.0×10⁻⁴ mole/dm³. indexcopernicus.com

The addition of organic co-solvents to water can significantly alter the micellization behavior of CPB. ijert.org

Ethylene Glycol/Water: The presence of ethylene glycol (EG) in water modifies the bulk phase properties of the solvent. ijert.org Studies have shown that the addition of small amounts of EG (5%, 10%, and 15%) has a negligible effect on the CMC of CPB compared to the value in pure water. indexcopernicus.com However, increasing the concentration to a 20% EG/water system induces a rapid decrease in the CMC value. indexcopernicus.com This suggests that higher concentrations of EG promote micelle formation. The model predicts that as the proportion of ethylene glycol increases, the CMC increases, and the average aggregate size decreases. acs.org This is attributed primarily to the smaller magnitude of the surfactant tail transfer free energy and the lower hydrocarbon-mixed solvent interfacial tension in the mixed solvent. acs.org

Aqueous Alcohol Solutions: The effect of alcohols on the CMC of CPB varies with the alcohol's chain length. researchgate.net

The addition of methanol has been found to increase the CMC of CPB. This is attributed to the increased solvent power of the methanol-water mixture, which makes the transfer of the hydrophobic tail from the solvent to the micelle less favorable. researchgate.net

In contrast, ethanol and propanol tend to decrease the CMC. researchgate.net A study found that the addition of just 5% ethanol dramatically decreased the CMC of CPB from 9.0×10⁻⁴ mole/dm³ to 1.0×10⁻⁴ mole/dm³. indexcopernicus.com This effect is often explained by the incorporation of the longer-chain alcohol molecules into the palisade layer of the micelle, which reduces repulsion between head groups and stabilizes the micellar structure.

| Solvent System | CMC (mole/dm³) | Reference |

|---|---|---|

| Pure Aqueous Medium | 9.0 x 10⁻⁴ | indexcopernicus.com |

| 5% Ethylene Glycol / Water | 9.0 x 10⁻⁴ | indexcopernicus.com |

| 10% Ethylene Glycol / Water | 9.0 x 10⁻⁴ | indexcopernicus.com |

| 15% Ethylene Glycol / Water | 9.0 x 10⁻⁴ | indexcopernicus.com |

| 20% Ethylene Glycol / Water | Rapid Decrease from 9.0 x 10⁻⁴ | indexcopernicus.com |

| 5% Ethanol / Water | 1.0 x 10⁻⁴ | indexcopernicus.com |

The introduction of additives, particularly electrolytes, into a CPB solution can profoundly impact micellar properties by altering the electrostatic interactions within the system. researchgate.net

Electrolytes, or salts, readily dissociate in aqueous solutions, introducing additional ions that can interact with the charged head groups of the CPB micelles. For cationic surfactants like CPB, the added anions (counter-ions) can screen the electrostatic repulsion between the positively charged pyridinium (B92312) head groups. researchgate.net This shielding effect makes it easier for surfactant monomers to aggregate, thus lowering the CMC and promoting the formation of larger or differently shaped micelles. researchgate.netresearchgate.net

Sodium Chloride (NaCl): The effect of NaCl on the CMC of CPB has yielded varied results. One study reported that the effect of NaCl on the CMC is negligible. indexcopernicus.com However, other research on the closely related cetylpyridinium chloride (CPC) has shown that NaCl does cause a decrease in the CMC by reducing electrostatic repulsion. nih.govmdpi.com This reduction in repulsion allows the surfactant molecules to pack more tightly at the interface. researchgate.net

Sodium Sulfate (Na₂SO₄): The addition of sodium sulfate has a much more pronounced effect on the micellization of CPB than sodium chloride. indexcopernicus.com Research shows that Na₂SO₄ significantly decreases the CMC of CPB, with one study reporting a drop from 9.0×10⁻⁴ mole/dm³ to 2.0×10⁻⁴ mole/dm³ in the presence of 0.005 M Na₂SO₄. indexcopernicus.com This stronger effect is attributed to the divalent nature of the sulfate anion (SO₄²⁻). The multicharged ion is more effective at neutralizing the positive charges of the pyridinium head groups, thereby reducing repulsion more efficiently than the monovalent chloride ion. indexcopernicus.comnih.gov

Sodium Acetate (B1210297) (NaOAc) and Sodium Benzoate (NaBenz): The influence of sodium acetate and sodium benzoate on CPB micellization has also been investigated, often in the context of mixed surfactant-drug systems. nih.gov These salts can act as hydrotropes, which can also alter aggregation behavior. Studies on mixtures containing CPB show that the presence of these additives affects the spontaneity of micelle formation and can lead to changes in the CMC. nih.gov For instance, sodium benzoate has been studied for its effect on CPB systems, where it can influence the aggregation phenomenon. nih.gov

| Electrolyte (0.005 M) | Initial CMC (mole/dm³) | CMC with Electrolyte (mole/dm³) | Reference |

|---|---|---|---|

| None | 9.0 x 10⁻⁴ | 9.0 x 10⁻⁴ | indexcopernicus.com |

| NaCl | 9.0 x 10⁻⁴ | Negligible Change | indexcopernicus.com |

| Na₂SO₄ | 9.0 x 10⁻⁴ | 2.0 x 10⁻⁴ | indexcopernicus.com |

Effects of Additives on Cetylpyridinium Bromide Micellar Properties

Organic Additives (e.g., Urea, 4-ABA, Propanol)

The micellization behavior of cetylpyridinium bromide (CPB) is significantly influenced by the presence of organic additives. These additives can alter the critical micelle concentration (CMC), a key parameter indicating the onset of micelle formation, through various interactions with the surfactant monomers and the surrounding solvent.

Urea: The addition of urea to a CPB solution leads to an increase in the CMC. researchgate.net This effect is attributed to urea's ability to disrupt the structured water molecules surrounding the hydrophobic tail of the CPB monomer. By increasing the solubility of the hydrophobic portion of the surfactant in the bulk aqueous phase, urea makes the formation of micelles less favorable, thus requiring a higher concentration of surfactant to initiate aggregation. researchgate.netacademicjournals.org In a study involving a mixture of CPB and the drug levofloxacin hemihydrate, the CMC values were observed to decrease with an increasing concentration of urea. semanticscholar.org

4-Aminobenzoic Acid (4-ABA): In the presence of 4-aminobenzoic acid (4-ABA), the CMC of a CPB and levofloxacin hemihydrate mixture is considerably lower than in pure water. semanticscholar.org However, an interesting trend is observed where the CMC values increase as the concentration of 4-ABA increases. semanticscholar.org This suggests a complex interaction where 4-ABA initially promotes micellization, possibly through electrostatic and hydrophobic interactions, but at higher concentrations, it may disrupt the optimal packing of surfactant molecules within the micelles.

Propanol: The effect of propanol on the CMC of CPB is concentration-dependent. The addition of 2-propanol has been shown to increase the CMC of CPB. researchgate.net This is likely due to the cosolvent effect of propanol, which increases the polarity of the bulk medium and can also be solubilized within the micelles, thereby altering the thermodynamics of micelle formation. researchgate.netresearchgate.net Specifically, increasing the volume percentage of 2-propanol from 0 to 20% enhances the CMC values. researchgate.net

The following table summarizes the effect of these organic additives on the critical micelle concentration (CMC) of cetylpyridinium bromide systems.

| Organic Additive | System | Effect on CMC | Reference |

| Urea | CPB + Levofloxacin Hemihydrate | Decrease | semanticscholar.org |

| 4-Aminobenzoic Acid (4-ABA) | CPB + Levofloxacin Hemihydrate | Initial decrease, then increase with concentration | semanticscholar.org |

| 2-Propanol | CPB | Increase | researchgate.net |

Drug-Surfactant Interactions (e.g., Levofloxacin Hemihydrate, Metformin (B114582) Hydrochloride)

The interaction between drugs and surfactants like cetylpyridinium bromide is of significant interest in pharmaceutical formulations, as it can affect drug solubility and delivery.

Levofloxacin Hemihydrate: The interaction between CPB and the antibiotic levofloxacin hemihydrate (LFH) has been studied using conductivity techniques. nih.gov The formation of mixed micelles between CPB and LFH is influenced by temperature and the presence of other additives. nih.gov The interactions are thought to be driven by a combination of ion-dipole, dipole-dipole, and hydrophobic forces between the two molecules. nih.govrsc.org

Metformin Hydrochloride: The antidiabetic drug metformin hydrochloride (MHCl) interacts with CPB, leading to a reduction in the CMC of the surfactant in an aqueous medium. nih.govtandfonline.com This suggests that the presence of MHCl promotes the formation of micelles at a lower surfactant concentration. nih.gov The process of micellization in the CPB-MHCl system is thermodynamically spontaneous and is further enhanced by the presence of electrolytes like sodium chloride. nih.govtandfonline.com The binding of MHCl to CPB micelles is a key aspect of this interaction. nih.gov

The table below outlines the observed effects of these drugs on the micellization of cetylpyridinium bromide.

| Drug | Effect on CPB Micellization | Driving Forces/Observations | Reference |

| Levofloxacin Hemihydrate | Formation of mixed micelles | Ion-dipole, dipole-dipole, and hydrophobic interactions | nih.govrsc.org |

| Metformin Hydrochloride | Reduction in CMC, spontaneous micellization | Solubilization of MHCl by CPB micelles | nih.govtandfonline.com |

Thermodynamics of Cetylpyridinium Bromide Micellization

The formation of micelles by cetylpyridinium bromide is a thermodynamically driven process, characterized by changes in free energy, enthalpy, and entropy.

The standard Gibbs free energy of micellization (ΔG⁰m) for CPB is consistently negative, indicating that the formation of micelles is a spontaneous process. nih.govnih.gov For instance, in a system containing CPB and metformin hydrochloride, the ΔG⁰m was found to be -34.08 kJ mol⁻¹, and this value became even more negative (-55.41 kJ mol⁻¹) in the presence of sodium chloride, signifying increased spontaneity. nih.gov

The table below provides a summary of the thermodynamic parameters for the micellization of cetylpyridinium bromide under different conditions.

| System | ΔG⁰m (kJ mol⁻¹) | ΔH⁰m | ΔS⁰m | Key Finding | Reference |

| CPB | Negative | Varies | Positive | Spontaneous, often entropy-driven | nih.gov |

| CPB + Metformin Hydrochloride | -34.08 | - | Positive | Spontaneous, entropy-driven | nih.gov |

| CPB + Metformin Hydrochloride + NaCl | -55.41 | - | Positive | Increased spontaneity with salt | nih.gov |

| CPB + Levofloxacin Hemihydrate | Negative | Varies | Positive | Spontaneous process | nih.gov |

A linear relationship between the enthalpy (ΔH⁰m) and entropy (ΔS⁰m) of micellization, known as the enthalpy-entropy compensation phenomenon, has been observed for cetylpyridinium bromide systems. nih.govakjournals.com This relationship suggests that a change in one thermodynamic parameter is offset by a proportional change in the other. This phenomenon is often indicative of underlying molecular processes, such as changes in solvation and the structuring of water molecules, that accompany micelle formation. The investigation of ΔH⁰m–ΔS⁰m compensation variables provides insights into the nature of the interactions, such as ion-dipole, dipole-dipole, and hydrophobic forces, between CPB and other molecules like levofloxacin hemihydrate. nih.govrsc.org

Pre-micellar Aggregate Formation of Cetylpyridinium Bromide

Evidence suggests that cetylpyridinium bromide can form pre-micellar aggregates at concentrations below the critical micelle concentration. This phenomenon has been observed through conductance measurements, where an initial abrupt change in the slope of specific conductance versus temperature is noted before the main transition corresponding to micelle formation. In an aqueous system, the formation of these pre-micellar aggregates has been reported to start at a temperature of 2°C, with complete micelle formation occurring at 7°C. The existence of these smaller aggregates indicates that the self-assembly of CPB is a more complex, stepwise process rather than a simple monomer-to-micelle transition.

Phase Behavior and Temperature Dependencies

The phase behavior of cetylpyridinium bromide in aqueous solutions is highly dependent on temperature. A key parameter in this regard is the Krafft temperature (Tk). The Krafft temperature is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration. chemrevlett.com Below the Krafft temperature, the surfactant has limited solubility and exists in a crystalline or hydrated solid phase. scispace.com Above the Krafft temperature, the solubility increases sharply, and the surfactant molecules can readily form micelles. chemrevlett.com

For cetylpyridinium bromide in an aqueous system, the Krafft temperature has been identified to be 7°C. However, it is important to note that reported values can vary. The determination of the Krafft temperature is often done by measuring a physical property, such as specific conductance, as a function of temperature. An abrupt change in the property indicates the phase transition. The presence of additives, such as ethylene glycol, can influence the Krafft temperature of CPB.

Krafft Temperature Studies of Cetylpyridinium Bromide Systems

The Krafft temperature (Tk) is a critical parameter for ionic surfactants, representing the temperature at which the solubility of the surfactant equals its critical micelle concentration (CMC). Below the Krafft temperature, the surfactant's solubility is limited, and it exists primarily as crystalline or hydrated solid forms. Above this temperature, a significant increase in solubility occurs due to the formation of micelles.

In a pure aqueous system, the Krafft temperature of cetylpyridinium bromide has been determined to be 7°C. researchgate.net Studies have shown that the presence of co-solvents, such as ethylene glycol, can significantly alter the Krafft temperature. As the concentration of ethylene glycol in a water-ethylene glycol mixed solvent system increases, the Krafft temperature of CPB also increases. This is attributed to the enhanced solvent power of the mixture, which affects the hydration of the surfactant molecules. researchgate.net

Interestingly, research has also indicated the formation of premicellar aggregates of CPB before the final micelle formation. In aqueous solutions, these premicellar aggregates begin to form at a temperature of 2°C, with complete micelle formation occurring at the Krafft temperature of 7°C. researchgate.net

The addition of various potassium salts to aqueous solutions of CPB also influences its Krafft temperature. The effect of the salt depends on the nature of the anion. Kosmotropic anions such as fluoride (F⁻), chloride (Cl⁻), nitrate (NO₃⁻), carbonate (CO₃²⁻), sulfate (SO₄²⁻), and monohydrogen phosphate (B84403) (HPO₄²⁻) have been found to decrease the Krafft temperature of CPB. In contrast, chaotropic anions like bromide (Br⁻), iodide (I⁻), and thiocyanate (SCN⁻) increase the Krafft temperature. nih.gov The more chaotropic anions can form contact ion pairs with the cetylpyridinium ion, reducing electrostatic repulsion between the surfactant head groups and leading to a "salting-out" effect, which in turn raises the Krafft temperature. nih.gov

| System | Additive Concentration | Krafft Temperature (°C) |

|---|---|---|

| Aqueous | - | 7 |

| Aqueous Ethylene Glycol | 5% | 19 |

| Aqueous Ethylene Glycol | 10% | 23 |

| Aqueous Ethylene Glycol | 15% | 23 |

| Aqueous Ethylene Glycol | 20% | 23 |

| Aqueous with Potassium Salt | Varies | Decreases with kosmotropic anions (F⁻, Cl⁻, NO₃⁻, etc.) |

| Aqueous with Potassium Salt | Varies | Increases with chaotropic anions (Br⁻, I⁻, SCN⁻) |

Temperature Effects on Critical Micelle Concentration

The critical micelle concentration (CMC) is the concentration of a surfactant above which micelles form. Temperature has a notable and complex effect on the CMC of cetylpyridinium bromide. In aqueous solutions, the CMC of CPB typically exhibits a U-shaped dependence on temperature. figshare.com Initially, the CMC decreases as the temperature rises to a certain point, after which it begins to increase with a further increase in temperature. figshare.com For CPB in an aqueous solution, this minimum in the CMC value is observed at approximately 25°C. figshare.com

The initial decrease in CMC with rising temperature is attributed to the dehydration of the hydrophilic pyridinium head group, which favors the aggregation of surfactant molecules into micelles. As the temperature continues to increase beyond the minimum, the disruption of the structured water molecules around the hydrophobic tail of the surfactant becomes more significant. This disruption increases the solubility of the individual surfactant monomers, thus opposing micellization and leading to an increase in the CMC. strath.ac.uk

The addition of alcohols to the aqueous solution can modify this temperature-dependent behavior. For instance, the presence of methanol increases the CMC of CPB across the studied temperature range, likely due to the increased solvent power of the methanol-water mixture. figshare.com Conversely, ethanol and propanol tend to decrease the CMC, as these alcohols can be solubilized into the micelles, promoting their formation. figshare.com

| System | Temperature Range | Effect on CMC |

|---|---|---|

| Aqueous | Below ~25°C | Decreases with increasing temperature |

| Aqueous | Above ~25°C | Increases with increasing temperature |

| Aqueous Methanol | 8-45°C | Increased compared to aqueous solution |

| Aqueous Ethanol/Propanol | 8-45°C | Decreased compared to aqueous solution |

Structural Characteristics of Cetylpyridinium Bromide Micelles

The structure of micelles formed by cetylpyridinium bromide is influenced by various factors, including concentration, temperature, and the presence of additives. These factors dictate the shape, size, and the nature of the interaction between the surfactant cations and their counterions.

Micelle Shape and Size Distribution

In aqueous solutions, cetylpyridinium bromide micelles are generally considered to be spherical at concentrations slightly above the CMC. frontiersin.org However, at higher concentrations or in the presence of high ionic strength, these micelles can undergo a shape transition. Studies have shown that in high concentrations of sodium bromide (NaBr), CPB micelles can grow into long, flexible spherocylinders. The mean hydrodynamic radius of these elongated micelles increases with increasing temperature and detergent concentration.

Molecular dynamics simulations have provided further insights into the structure of CPB micelles, confirming the stability of spherical aggregates in aqueous solutions. frontiersin.org These simulations also reveal that the hydrophobic tails of the CPB molecules are confined within the micellar core, while the pyridinium head groups are exposed to the aqueous environment. frontiersin.org

Counterion Binding in Cetylpyridinium Bromide Micelles

In ionic surfactant micelles, a certain fraction of the counterions remains associated with the micellar surface, a phenomenon known as counterion binding. For cetylpyridinium bromide micelles, the bromide ions (Br⁻) act as counterions. The degree of counterion binding is influenced by the properties of the counterion itself, such as its size and hydrophobicity.

Studies on similar alkylpyridinium surfactants have shown that as the size of the hydrated halide counterion increases (from chloride to iodide), the degree of counterion binding also increases. This is because larger, less hydrated ions can approach the micellar surface more closely. Aromatic counterions can exhibit even stronger binding due to hydrophobic interactions with the micellar core.

The binding of counterions is crucial as it reduces the electrostatic repulsion between the positively charged pyridinium head groups at the micellar surface, thereby stabilizing the micelle and influencing its size and shape.

Self-Assembly Mechanisms of Cetylpyridinium Bromide Aggregates

The self-assembly of cetylpyridinium bromide in aqueous solution is a spontaneous process driven by the hydrophobic effect. The amphiphilic nature of the CPB molecule, with its hydrophilic pyridinium head and hydrophobic cetyl tail, is the primary driver for aggregation.

Below the CMC, CPB molecules exist as monomers in the solution. As the concentration increases and reaches the CMC, the hydrophobic tails of the monomers begin to associate to minimize their contact with water molecules. This leads to the formation of micellar aggregates where the hydrophobic tails are sequestered in the core, and the hydrophilic head groups form a shell that interacts with the surrounding water.

The aggregation process is not limited to the formation of simple spherical micelles. Depending on the conditions, these initial aggregates can grow and transform into other structures, such as worm-like micelles or vesicles. The mechanism for this growth often involves the fusion of smaller micelles or the incorporation of individual surfactant monomers into existing micelles. The presence of additives, such as salts or other organic molecules, can significantly influence these self-assembly pathways by altering the electrostatic interactions between the head groups and the packing of the hydrophobic tails.

Interactions of Cetylpyridinium Bromide with Biological Systems at the Molecular Level

Cetylpyridinium (B1207926) Bromide Interactions with Proteins

The interaction of cetylpyridinium bromide with proteins is a complex process that can result in alterations to the protein's structure and function. These interactions are influenced by factors such as the concentration of CPB, the pH of the solution, and the specific properties of the protein involved.

Protein Unfolding and Refolding Induced by Cetylpyridinium Bromide (e.g., Bovine Serum Albumin)

Cetylpyridinium bromide has been shown to induce both the unfolding and refolding of proteins, with bovine serum albumin (BSA) being a well-studied example. nih.gov At low concentrations, CPB can cause the unfolding of BSA. This process is thought to involve the formation of a "necklace and bead" structure, where the unfolded BSA molecule wraps around micelles of CPB. nih.gov The hydrophobic interactions between these complexes can then lead to the formation of larger aggregates. nih.gov Spectroscopic studies, including UV-visible, circular dichroism, and fluorescence, have confirmed these conformational changes. nih.gov

Conversely, at higher concentrations, CPB can induce the refolding of BSA. nih.gov In this scenario, the BSA molecule is believed to penetrate the rod-like micelles of CPB. This interaction causes the hydrophobic parts of the BSA molecule to be exposed to the exterior, while the hydrophilic portions are shielded within the micelle, leading to a disruption of the aromatic ring stacking that can occur between the protein and the pyridinium (B92312) headgroup of CPB. nih.gov The interaction between the cationic headgroup of CPB and the net charge on BSA is also dependent on the pH of the solution. iaea.orguni.lu

The binding of CPB to BSA is a spontaneous process, as indicated by thermodynamic studies. The process is characterized by the formation of a CPB-BSA complex, and the quenching of BSA's intrinsic fluorescence by CPB is a result of this complex formation through a static quenching mechanism. iaea.orgresearchgate.net

Table 1: Effects of Cetylpyridinium Bromide on Bovine Serum Albumin (BSA) Structure

| CPB Concentration | Effect on BSA | Proposed Mechanism |

|---|---|---|

| Low | Unfolding | Formation of "necklace and bead" structure with CPB micelles. nih.gov |

Effects on Enzyme Studies

The interaction of cetylpyridinium bromide with enzymes can significantly affect their catalytic activity. As with other proteins, CPB can induce conformational changes that may lead to either inhibition or, in some cases, enhancement of enzyme function. The nature of these effects is dependent on the specific enzyme and the concentration of the surfactant.

For instance, cationic detergents like CPB can cause the partial unfolding of native protein molecules, with the extent of these changes increasing with the length of the detergent's hydrocarbon chain. bibliotekanauki.pl This unfolding can alter the structure of the active site, thereby affecting the enzyme's ability to bind to its substrate. The study of enzyme kinetics, which examines the rate of enzyme-catalyzed reactions, is a crucial tool for understanding these effects. jackwestin.comwikipedia.orgjackwestin.com Key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be altered in the presence of inhibitors like CPB. jackwestin.comnih.gov

In some cases, the interaction is cooperative, meaning the binding of one CPB molecule can influence the binding of subsequent molecules. wikipedia.orgnih.gov This can lead to significant changes in enzyme activity over a narrow range of CPB concentrations. The interaction of CPB with enzymes like lysozyme (B549824) has been studied, revealing cooperative binding at various pH levels. nih.gov Furthermore, the interaction of certain inhibitors with enzymes like acetylcholinesterase can be influenced by the presence of other molecules, highlighting the complexity of these interactions in biological systems. nih.govnih.gov

Specific Binding Mechanisms of Cetylpyridinium Bromide with Proteins

The binding of cetylpyridinium bromide to proteins is primarily driven by a combination of electrostatic and hydrophobic interactions. The positively charged pyridinium head group of CPB can interact with negatively charged amino acid residues on the protein surface, such as aspartic acid and glutamic acid. iaea.orguni.lu Simultaneously, the long hydrophobic cetyl tail can interact with hydrophobic pockets or domains within the protein structure.

In the case of BSA, the aromatic headgroup of CPB has been shown to interact with the tryptophan residues of the protein, leading to aromatic ring stacking. nih.gov The formation of a CPB-BSA complex has been confirmed through fluorescence spectroscopy, where the quenching of BSA's intrinsic fluorescence indicates a static quenching mechanism due to complex formation. iaea.orgresearchgate.net The binding constant and the number of binding sites can be determined from these fluorescence quenching experiments. uni.luresearchgate.net

Cetylpyridinium Bromide Interactions with Nucleic Acids (DNA)

Cetylpyridinium bromide, as a cationic surfactant, can interact strongly with the negatively charged phosphate (B84403) backbone of DNA. This interaction can lead to the compaction of DNA, a process that is crucial for understanding gene delivery mechanisms.

Plasmid DNA Compaction and Gene Delivery Mechanisms

The condensation or compaction of plasmid DNA by cationic agents like cetylpyridinium bromide is a key step in the development of non-viral gene delivery systems. For gene therapy to be successful, the large and negatively charged DNA molecule must be condensed into a smaller, more stable particle that can overcome cellular barriers to enter the nucleus. nih.gov

Cationic surfactants, including CPB, can neutralize the negative charges on the DNA backbone, leading to a reduction in electrostatic repulsion and allowing the DNA to collapse into a more compact structure. nih.gov This process can result in the formation of soluble DNA/surfactant complexes that undergo a coil-to-globule transition as the surfactant concentration increases. nih.gov The formation of these compact structures, often with orderly toroidal or rod-like shapes, is essential for protecting the DNA from degradation by nucleases and for facilitating its uptake by cells. nih.gov

The efficiency of gene delivery can be significantly enhanced by using nanoparticles that incorporate cationic lipids or surfactants to bind and condense DNA. nih.gov These hybrid nanoparticles can adsorb plasmid DNA on their surface or encapsulate it, leading to improved cellular uptake and gene expression compared to unbound DNA. nih.gov The release of the compacted DNA within the cell is also a critical step for successful gene therapy. acs.org

Direct and Indirect Interactions with DNA Structures

The interaction of cetylpyridinium bromide with DNA can occur through both direct and indirect mechanisms. The primary direct interaction is the electrostatic attraction between the cationic pyridinium headgroup of CPB and the anionic phosphate groups of the DNA backbone. jst.go.jp This interaction is fundamental to the DNA compaction process.

In addition to electrostatic interactions, hydrophobic interactions between the cetyl tails of the CPB molecules can play a significant role in the formation and stabilization of the DNA-surfactant complexes. nih.gov It has been suggested that the mechanism of complex formation involves these hydrophobic interactions. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Cetylpyridinium bromide |

| Bovine Serum Albumin |

| Lysozyme |

| Acetylcholinesterase |

Interactions of Cetylpyridinium Bromide with Lipids and Biological Membranes

The interaction of Cetylpyridinium Bromide (CPB), and its widely studied analogue Cetylpyridinium Chloride (CPC), with lipid assemblies is a multi-stage process characterized by membrane integration, disruption, and solubilization. nih.govacs.orgresearchgate.net These interactions are primarily driven by the molecule's structure, which allows it to interface with both the aqueous environment and the hydrophobic core of lipid membranes. nih.govasm.org

Integration into Lipid Bilayers and Membrane Disruption Mechanisms

The initial interaction of the cetylpyridinium cation with a lipid bilayer involves the electrostatic attraction between its positively charged headgroup and the negatively charged or polar headgroups of the phospholipids (B1166683) in the membrane. nih.govasm.orgasm.org Following this initial binding, the hydrophobic hexadecane (B31444) (C16) tail inserts itself into the nonpolar, acyl-chain core of the lipid bilayer. nih.govasm.org

This integration disrupts the ordered packing of the lipid molecules, creating defects and increasing the fluidity of the membrane. At low concentrations, this insertion can interfere with the membrane's natural osmoregulation and homeostasis. nih.gov As more surfactant molecules incorporate into the bilayer, the mechanical and structural integrity of the membrane is progressively compromised. This leads to the formation of hydrophilic vacancies and impaired function of embedded membrane proteins. nih.gov Ultimately, at higher concentrations, this disorganization leads to the complete disintegration of the bilayer structure. nih.govacs.orgresearchgate.net Studies have shown that this disruption can cause the leakage of cytoplasmic components, a key factor in the compound's biological activity. researchgate.net

Formation of Lipid/Cetylpyridinium Bromide Mixed Micelles

The complete solubilization of a lipid bilayer by CPB results in the formation of mixed micelles. nih.govacs.orgresearchgate.net This is considered the final stage in a three-stage interaction process. nih.govacs.org After the lipid bilayer becomes saturated with the surfactant molecules and subsequently disintegrates, the resulting lipid and CPB molecules rearrange themselves into spherical or cylindrical aggregates known as mixed micelles. nih.govacs.orgwikipedia.org In these structures, the hydrophobic tails of both the lipids and the CPB molecules form the core, while the hydrophilic headgroups face the surrounding aqueous environment. wikipedia.org The formation of these lipid/surfactant mixed micelles effectively dissolves the membrane structure into the aqueous phase. researchgate.net Research indicates that the critical micelle concentration for this process decreases as the concentration of the lipid component increases. nih.govacs.org

Effects on Giant Lipid Vesicles

Studies using giant unilamellar vesicles (GUVs), particularly those composed of 1-palmitoyl-2-oleoylphosphatidylcholine (B1240222) (POPC), have provided a clear visual and mechanistic model for the interaction with cetylpyridinium compounds. nih.govacs.orgresearchgate.net The process is observed in three distinct stages:

Stable Mixed Bilayer Formation: Initially, the surfactant molecules incorporate into the GUV's lipid bilayer, forming a stable, mixed bilayer. The vesicle remains intact during this stage. nih.govacs.org

Saturation and Structural Deformation: As more surfactant is added, the bilayer becomes saturated. Just before the vesicle breaks down, a noticeable change in its shape is observed, with the GUV often becoming ellipsoidal. This deformation is attributed to the cooperative and extensive incorporation of the surfactant into the membrane. nih.govacs.org

Disintegration and Solubilization: Once the saturation limit is surpassed (at a molar ratio of surfactant to lipid greater than 0.8), the vesicular structure gradually disintegrates. nih.govacs.org This breakdown leads to the complete solubilization of the POPC bilayer into mixed micelles, as described previously. nih.govacs.org

Table 1: Stages of Cetylpyridinium Interaction with Giant Lipid Vesicles (GUVs)

| Stage | Description | Key Events |

|---|---|---|

| 1 | Integration | Cetylpyridinium molecules insert into the lipid bilayer, forming a stable mixed membrane. |

| 2 | Saturation | The membrane becomes saturated with surfactant molecules, leading to cooperative incorporation and deformation (e.g., formation of ellipsoidal vesicles). |

| 3 | Solubilization | The vesicle structure disintegrates, and the components form lipid/cetylpyridinium mixed micelles in the aqueous solution. |

Molecular Mechanisms of Cetylpyridinium Bromide Antimicrobial Activity

The antimicrobial action of Cetylpyridinium Bromide is a direct consequence of its ability to interact with and disrupt microbial cell membranes. nih.govasm.orgresearchgate.net This mechanism is broadly effective against various microbes, though some differences exist between Gram-positive and Gram-negative bacteria. nih.govasm.orgrsc.org

Interaction with Microbial Cell Surfaces and Membrane Permeabilization

The antimicrobial process begins with the binding of the positively charged cetylpyridinium cation to the microbial cell surface, which carries a net negative charge. nih.govasm.orgresearchgate.net This negative charge originates from molecules like teichoic acids in the cell wall of Gram-positive bacteria and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. nih.govasm.orgrsc.org

The initial electrostatic interaction is strong and facilitates the accumulation of CPB at the cell surface. researchgate.netnih.gov This binding displaces essential cations like Mg²⁺ and Ca²⁺ that normally stabilize the membrane structure. nih.govasm.org Following this adsorption, the lipophilic hexadecane tail of the molecule penetrates the hydrophobic regions of the cell membrane. nih.govasm.org This action increases the permeability of the membrane, a process known as permeabilization, allowing the influx and efflux of substances that would normally be restricted. nih.gov

Disruption of Bacterial Cytoplasmic Membrane Integrity

Once the outer layers are breached, CPB molecules interact with the cytoplasmic membrane. The integration of the surfactant into this critical barrier disrupts its structural and functional integrity. nih.govsemanticscholar.org The process mirrors the disruption seen in model lipid bilayers, where the insertion of CPB molecules disorganizes the phospholipid arrangement. nih.govasm.org

This disruption leads to a loss of membrane integrity, resulting in the leakage of vital intracellular components such as potassium ions, pentose (B10789219), and other cytoplasmic materials. nih.govresearchgate.net This leakage disrupts cellular metabolism, inhibits cell growth, and ultimately leads to cell death. researchgate.netsemanticscholar.org At high concentrations, CPB can cause the complete lysis and solubilization of the cytoplasmic membrane. nih.gov Electron microscopy has visualized these effects, showing vesicle-like structures on bacterial surfaces and severe morphological damage after treatment. nih.govmdpi.com

Table 2: Antimicrobial Mechanism of Cetylpyridinium Bromide

| Step | Molecular Action | Consequence |

|---|---|---|

| 1. Adsorption | Electrostatic attraction between the cationic pyridinium headgroup and the negatively charged bacterial cell surface. | Accumulation of CPB on the microbial surface. |

| 2. Penetration | The hydrophobic tail inserts into the lipid-rich membrane layers. | Displacement of stabilizing cations; initial membrane disorganization. |

| 3. Permeabilization | Increased permeability of the outer and/or cytoplasmic membranes. | Loss of osmotic control; influx of external substances. |

| 4. Disruption | Disorganization of the cytoplasmic membrane's phospholipid bilayer. | Leakage of essential cytoplasmic contents (ions, metabolites). |

| 5. Cell Death | Loss of membrane integrity, interference with metabolism, and inhibition of cell growth. | Cessation of cellular function and lysis. |

Leakage of Cytoplasmic Components and Interference with Cellular Metabolism

The interaction of cetylpyridinium bromide with microbial cells leads to a concentration-dependent disruption of the cell membrane. At higher concentrations, it causes the disintegration of the membrane, which results in the leakage of essential cytoplasmic contents. nih.gov This loss of intracellular material includes damage to proteins and nucleic acids. nih.gov Concurrently, cetylpyridinium bromide can trigger cell wall lysis through the activation of autolytic enzymes. nih.gov

At lower concentrations, the compound interferes with the cell's osmoregulation and homeostasis. nih.gov This is demonstrably proven by the leakage of potassium ions (K+) and pentose from yeast cells, an event that can initiate autolysis by activating latent intracellular ribonucleases. nih.gov The initial interaction involves the positively charged pyridinium ion of cetylpyridinium bromide displacing divalent cations like Mg²⁺ and Ca²⁺, which stabilize the outer membrane of bacteria. Following this, the hydrophobic hexadecane tail integrates into and disorganizes the lipid membrane. nih.gov

Table 1: Effects of Cetylpyridinium Bromide on Microbial Cell Integrity

| Concentration | Primary Effect | Consequence |

| High | Disintegration of cell membranes | Leakage of cytoplasmic contents, damage to proteins and nucleic acids, cell wall lysis. nih.gov |

| Low | Interference with osmoregulation and homeostasis | Leakage of K+ and pentose, potential initiation of autolysis. nih.gov |

Inhibition of Cell Growth and Induction of Cell Death

Cetylpyridinium bromide is an effective inhibitor of microbial cell growth and can induce cell death. Its bactericidal action is a direct consequence of the severe membrane damage it inflicts. The disruption of the cell membrane's structural and functional integrity leads to a cascade of events that are incompatible with cell survival. Both zinc chloride and cetylpyridinium chloride have been shown to effectively inhibit the growth of bacteria responsible for halitosis and periodontal disease. nih.gov

The process of cell death is often dose-dependent. Studies on various cell lines have demonstrated that certain compounds can inhibit cell proliferation and induce apoptosis, or programmed cell death. mdpi.comresearchgate.netscholaris.ca For instance, in fibrosarcoma cells, a plant extract was found to decrease cell viability, suppress proliferation, and induce apoptotic cell death in a time- and dose-dependent manner. researchgate.net While the specific apoptotic pathways triggered by cetylpyridinium bromide in all microbial species are a subject of ongoing research, the fundamental disruption of the cell membrane is a key initiating factor leading to cell death.

Inhibition of Insoluble Glucan Synthesis by Glucosyltransferase

Cetylpyridinium bromide is known to interfere with the synthesis of exopolysaccharides (EPS), which are crucial components of the biofilm matrix in many bacterial species, including the cariogenic bacterium Streptococcus mutans. nih.gov Specifically, cetylpyridinium bromide interacts with and inhibits the activity of glucosyltransferases (Gtfs), the enzymes responsible for producing glucans from sucrose. nih.govresearchgate.net

Research has shown that cetylpyridinium bromide is particularly effective at inhibiting the GtfB enzyme in solution and on the surface of saliva-coated hydroxyapatite (B223615) beads. researchgate.net However, its effect on other Gtf enzymes, such as GtfC and GtfD, is less pronounced, with moderate to no inhibition observed. researchgate.net The inhibition of insoluble glucan synthesis is a critical antibiofilm mechanism, as these glucans are key virulence factors that facilitate bacterial adhesion to surfaces and to each other, forming a protective three-dimensional matrix. nih.gov By inhibiting Gtf activity, cetylpyridinium bromide can reduce the structural integrity of the biofilm. nih.gov

Table 2: Inhibitory Effect of Cetylpyridinium Bromide on Streptococcus mutans Glucosyltransferases (Gtfs)

| Glucosyltransferase (Gtf) Isoform | Effect of Cetylpyridinium Bromide |

| GtfB | Significantly inhibited in solution and on surfaces. researchgate.net |

| GtfC | No significant effect observed. researchgate.net |

| GtfD | Moderately inhibited. researchgate.net |

Adsorption to Pellicle-Covered Enamel and Substantivity

Cetylpyridinium bromide has a notable capacity to adsorb to dental enamel surfaces, both those that are ground and polished and those covered by a salivary pellicle. researchgate.net This adsorption is a key factor in its substantivity, which is the ability to be retained in the oral cavity and exert a prolonged therapeutic effect. The adsorption process has been shown to follow a Langmuir-type adsorption model on hydroxyapatite nanoparticles, the primary mineral component of enamel.

Studies using X-ray photoelectron spectroscopy have provided strong evidence for the adsorption of cetylpyridinium bromide to both clean and pellicle-coated enamel. researchgate.net The adsorption alters the surface properties of the enamel, making the surface-free energies of ground and saliva-coated enamel more similar after exposure to the compound. researchgate.net The rate of desorption of cetylpyridinium bromide from hydroxyapatite nanoparticles can vary depending on the morphology of the nanoparticles, with slower desorption observed from rod-shaped nanoparticles compared to spherical ones.

Inhibition of Bacterial Co-adhesion and Biofilm Binding

A significant aspect of the antimicrobial action of cetylpyridinium bromide is its ability to prevent bacterial co-aggregation and the formation of biofilms. mdpi.com Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which offer protection against antimicrobial agents and the host immune system.

Cetylpyridinium bromide's amphiphilic nature allows it to disrupt bacterial cell membranes, which in turn hinders the initial attachment of bacteria to surfaces and to each other—a critical first step in biofilm formation. mdpi.com By inhibiting the synthesis of insoluble glucans, as discussed previously, it further weakens the biofilm matrix. nih.gov Studies have shown that cetylpyridinium bromide can significantly inhibit the growth of Streptococcus mutans biofilms. mdpi.com For instance, resin-based dental composites containing cetylpyridinium bromide demonstrated a significant decrease in bacterial colonies in direct contact inhibition tests. mdpi.com

Effects on Osmoregulation and Homeostasis of Microbial Cells

At sublethal concentrations, cetylpyridinium bromide exerts a significant effect on the osmoregulation and homeostasis of microbial cells. nih.gov The initial interaction of the positively charged cetylpyridinium bromide with the negatively charged bacterial cell surface disrupts the delicate balance of ions across the cell membrane. nih.gov

This disruption leads to a measurable leakage of small intracellular components, such as potassium ions (K+) and pentose, from the cytoplasm. nih.gov The loss of these ions and small molecules indicates a compromise in the cell membrane's ability to maintain a stable internal environment, a condition essential for normal metabolic function. This interference with cellular homeostasis can ultimately trigger autolytic processes within the cell, contributing to its demise even at low concentrations of the compound. nih.gov

Susceptibility and Adaptational Mechanisms in Microbial Populations

While cetylpyridinium bromide is effective against a broad range of microbes, microbial populations can develop adaptation and reduced susceptibility to this and other quaternary ammonium (B1175870) compounds. nih.gov One of the primary adaptational mechanisms involves alterations to the cell surface. nih.gov For instance, adapted strains may exhibit changes in membrane properties, such as thickness, structure, and permeability, which can reduce the lytic effects of the compound. nih.gov

In some cases, exposure to cetylpyridinium bromide can lead to an increase in cell surface hydrophobicity. nih.gov Another mechanism of adaptation is the development of efflux pumps, which actively transport the antimicrobial agent out of the cell, preventing it from reaching its target at a high enough concentration to be effective. Furthermore, there is evidence of cross-adaptation, where resistance to one quaternary ammonium compound can confer resistance to others. nih.gov The adaptation to cetylpyridinium bromide has been observed to be unstable in some bacterial strains, such as MRSA, which showed low-level resistance that was not permanent. nih.gov

Table 3: Microbial Adaptation Mechanisms to Cetylpyridinium Bromide

| Mechanism | Description |

| Cell Surface Alterations | Changes in membrane thickness, structure, and permeability to reduce the lytic effects of the compound. nih.gov |

| Increased Hydrophobicity | An increase in the hydrophobicity of the cell surface has been observed in some adapted strains. nih.gov |

| Efflux Pumps | Active transport of the antimicrobial agent out of the cell. nih.gov |

| Cross-Adaptation | Resistance to one quaternary ammonium compound conferring resistance to others. nih.gov |

Applications of Cetylpyridinium Bromide in Advanced Materials and Nanotechnology

Cetylpyridinium (B1207926) Bromide in Nanoparticle Synthesis and Stabilization

The dual functionality of cetylpyridinium bromide as both a templating agent and a stabilizer is crucial in the bottom-up fabrication of nanomaterials. It plays a pivotal role in controlling the size, shape, and stability of various nanoparticles.

Cetylpyridinium bromide (CPB) and its analogue, cetyltrimethylammonium bromide (CTAB), are instrumental in the synthesis of gold nanoparticles (AuNPs). nih.govresearchgate.net These surfactants can act as phase transfer catalysts, facilitating the transfer of gold salts from an aqueous phase to an organic phase where the reduction to metallic gold nanoparticles occurs. tandfonline.com In this process, the surfactant molecules form a stabilizing layer on the nanoparticle surface, preventing aggregation and controlling particle growth. nih.gov The assembly of CPB on the surface of gold nanoparticles can vary from a monolayer to a bilayer depending on the concentration, which in turn influences the stability and surface properties of the AuNPs. nih.gov

Research has demonstrated that by using CTAB as a phase-transfer catalyst and stabilizer, gold nanoparticles can be successfully synthesized in a two-phase toluene/water system. researchgate.net The stability of the resulting nanoparticles is attributed to the capping layer of the surfactant. nih.gov The structure of the surfactant on the nanoparticle surface is critical; for instance, studies with the similar gemini (B1671429) surfactant 1,3-bis(cetyldimethylammonium) propane (B168953) dibromide showed that the alkyl chains on the gold nanoparticle surface are in a disordered liquid state. tandfonline.com

Cetylpyridinium chloride (CPC), the chloride salt of the cetylpyridinium cation, is widely employed as a structure-directing agent or template in the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs). nih.govresearchgate.net The synthesis typically follows a sol-gel method, where silica precursors like tetraethyl orthosilicate (B98303) (TEOS) hydrolyze and condense around CPC micelles. nih.govcore.ac.uk After the silica framework is formed, the surfactant template is removed, leaving behind a network of uniform pores. nih.gov

A notable advancement is the one-pot synthesis of MSNs using CPC not just as a template but also as the active drug to be loaded. nih.gov This method is cost-effective and avoids multi-step drug loading processes, achieving a high loading content directly during nanoparticle formation. nih.gov In such a synthesis, CPC is dissolved in water, and under basic conditions with the addition of a silica source, CPC-containing MSNs are formed. nih.gov The resulting nanoparticles exhibit well-defined morphologies, such as short rods, and possess a porous structure suitable for various applications. nih.govresearchgate.net The properties of the final MSNs, including particle size and porosity, can be controlled by adjusting synthesis parameters like the concentration of the surfactant and the silica source. nih.govcore.ac.uk

Cetylpyridinium Bromide as a Component in Drug Delivery Systems

The unique properties of cetylpyridinium bromide make it a valuable component in the design of sophisticated drug delivery systems. Its ability to form and stabilize nanoparticles, coupled with its intrinsic antimicrobial properties, opens up numerous therapeutic possibilities.

Nanoparticles formulated with cetylpyridinium compounds serve as effective carriers for the sustained release of therapeutic agents. ijpsjournal.com Mesoporous silica nanoparticles loaded with cetylpyridinium chloride (CPC-MSN) have been developed as a drug delivery system that provides prolonged release of CPC. nih.govacs.org This is particularly useful for applications requiring long-term antimicrobial action, such as in dental materials to combat biofilm-related infections. nih.govresearchgate.netacs.org The porous matrix of the MSNs encapsulates the CPC, which is then gradually released over time. nih.gov

Similarly, composites of cetylpyridinium bromide with materials like montmorillonite-graphene oxide have been shown to exhibit sustained release properties. researchgate.net These nanoparticle-based systems can improve the therapeutic efficacy by maintaining a steady concentration of the active agent at the target site, reducing the need for frequent administration. ijpsjournal.com The integration of nanoparticles into tablet formulations is another strategy to achieve sustained oral drug delivery, enhancing drug stability and patient compliance. ijpsjournal.com

Table 1: Research Findings on Cetylpyridinium-Based Nanoparticle Drug Carriers

| Nanoparticle System | Active Agent | Key Findings | Reference |

| CPC-Mesoporous Silica Nanoparticles (CPC-MSN) | Cetylpyridinium Chloride (CPC) | One-pot synthesis achieved high drug loading. The system showed prolonged CPC release and effectively killed oral bacteria within biofilms. | nih.govacs.org |

| Bismuth Lipophilic Nanoparticles with CPC (BisBAL NP-CPC) | Bismuth Lipophilic Nanoparticles & CPC | Developed as a vaginal ovule, it demonstrated antifungal efficacy comparable to miconazole (B906) and significant inhibition of HeLa cell growth. | mdpi.com |

| CPC/Montmorillonite-Graphene Oxide (GM-CPB) | Cetylpyridinium Bromide (CPB) | The composite material showed good antibacterial activity against E. coli and S. aureus and exhibited sustained release of CPB. | researchgate.net |

As a cationic surfactant, cetylpyridinium bromide can significantly enhance the solubility of poorly water-soluble drugs, which is a critical factor for improving their bioavailability. ijnrph.com CPB forms micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate lipophilic drug molecules, effectively increasing their concentration in an aqueous medium.

This solubilization effect is crucial for pharmaceutical formulations, as improved solubility often leads to better absorption and higher bioavailability of the drug in the body. nih.govmdpi.com The interaction of CPB with drugs can lead to the formation of more soluble complexes, which can enhance the dissolution rate of the drug. Nanoparticle-based systems, in general, are a promising strategy to address solubility challenges, and the inclusion of surfactants like CPB in these formulations can further augment this effect. ijnrph.com

Cetylpyridinium Bromide in Functional Materials Development

Beyond drug delivery, cetylpyridinium bromide is utilized in the creation of various functional materials with tailored properties for specific applications. Its ability to modify surfaces and participate in composite formation makes it a versatile building block.

Cetylpyridinium bromide has been used to create composite materials with enhanced functionalities. For instance, a composite of CPB with montmorillonite-graphene oxide (GM-CPB) was developed, demonstrating good antibacterial activity. researchgate.net The loading of CPB onto the carrier was found to be efficient, resulting in a material with potential applications in environmental protection due to its adsorption capabilities and antimicrobial properties. researchgate.net

In the field of electrochemistry, CPB has been used to modify carbon paste electrodes for the development of sensitive electrochemical sensors. researchgate.net The modified electrode (CPBMCPE) showed excellent performance in the simultaneous detection of dopamine (B1211576) and uric acid. researchgate.net Quantum chemical studies suggest that the cationic head of CPB provides an additional site for electron transfer at the electrode interface, thereby enhancing its sensitivity. researchgate.net Furthermore, CPB has been used as a template to direct the synthesis of hierarchical meso-microporous ZSM-5 zeolites, which are important catalysts for producing light olefins from oleic acid. acs.org

Table 2: Applications of Cetylpyridinium Bromide in Functional Materials

| Material/System | Application | Key Function of Cetylpyridinium Bromide | Reference |

| Cetylpyridinium bromide/montmorillonite-graphene oxide (GM-CPB) composite | Antibacterial material, Adsorbent | Acts as the active antibacterial agent; enhances composite properties. | researchgate.net |

| CPB-modified carbon paste electrode (CPBMCPE) | Electrochemical sensor | Modifies the electrode surface, facilitating faster electron transfer and enhancing sensitivity for detecting biomolecules. | researchgate.net |

| Hierarchical meso-microporous ZSM-5 zeolite | Catalysis | Acts as a directing agent in the synthesis to create a specific pore structure. | acs.org |

| Modified Zeolite | Adsorption / Deinking | Used in the modification of zeolite for applications such as paper deinking. | sigmaaldrich.com |

Role as an Electrolyte in Electrochemical Systems

Cetylpyridinium bromide and its chloride counterpart (CPC) serve critical functions as additives in electrolyte solutions for electrochemical systems. Their primary role is to modify electrode surfaces and stabilize particle suspensions. In alkaline aluminum-air batteries, the addition of cetylpyridinium chloride to the electrolyte has been shown to inhibit the self-corrosion of the aluminum anode. drugbank.com The surfactant molecules adhere to the anode surface, forming a protective film that mitigates the corrosive effects of the alkaline environment. drugbank.com This leads to improved electrochemical performance, as demonstrated by a significant reduction in the hydrogen evolution rate and an increase in corrosion inhibition efficiency. drugbank.com

In another application, CPB is used as a surfactant to enhance the stability of silver particle (AgP) suspensions within electrolytic baths for chromium electrodeposition. nih.gov The adsorption of CPB molecules onto the silver particles prevents their agglomeration, ensuring a stable dispersion over extended periods. nih.gov The stability of the suspension is dependent on the CPB concentration, with higher concentrations providing a more complete coating of the silver particles. nih.gov Spectroscopic studies suggest a strong interaction where the pyridinium (B92312) head group and co-adsorbed bromide ions bind to the silver surface, with the hydrophobic tail oriented away from it. nih.gov

Table 1: Effect of Cetylpyridinium Salts in Electrochemical Systems

| System | Cetylpyridinium Salt | Function | Key Finding | Source |

|---|---|---|---|---|

| Alkaline Al-Air Battery | Cetylpyridinium Chloride (CPC) | Corrosion Inhibitor | Achieved a maximum inhibition efficiency of 53.6% at a 5 mM concentration. | drugbank.com |

Enhancement of Adhesion Properties in Coatings and Paints

The amphiphilic nature of cetylpyridinium bromide makes it an effective adhesion promoter in coatings and paints. nih.govnih.gov Adhesion promoters are additives that create a strong, permanent bond between a coating and the substrate. nih.gov CPB functions by modifying the surface properties of the substrate. nih.govfiveable.me The cationic pyridinium head group can adsorb onto negatively charged surfaces, while the long hydrophobic tail interacts with the organic components of the paint or coating. fiveable.megoogle.com

This molecular orientation acts as a bridge, improving the wetting of the substrate by the liquid coating and creating stronger interfacial bonds. nih.gov By binding to a surface, the surfactant can diminish surface charge and increase surface hydrophobicity, which can enhance the adhesion of subsequently applied layers. fiveable.megoogle.com This unique structure allows it to interact with diverse substrates, making it a valuable component for improving the durability and longevity of protective and decorative coatings. nih.gov

Fabrication of Polymer Nanocomposite Films (e.g., LDPE/Montmorillonite (B579905)/CPB)

Cetylpyridinium bromide is instrumental in the fabrication of polymer-clay nanocomposites, such as those made from low-density polyethylene (B3416737) (LDPE) and montmorillonite (Mt) clay. cwu.edu Montmorillonite is a naturally hydrophilic silicate, making it inherently incompatible with hydrophobic polymers like LDPE. cwu.edursc.org CPB is used as an intercalating agent to modify the clay's surface chemistry. cwu.edu

In a process known as organomodification, the cationic CPB is exchanged with the native cations (like Na+) in the clay galleries. This process renders the clay hydrophobic (organophilic), allowing it to be uniformly dispersed within the polymer matrix during melt extrusion. cwu.edu The resulting LDPE/Mt/CPB nanocomposite films exhibit significantly altered material properties compared to pure LDPE. cwu.edu

Table 2: Properties of LDPE Nanocomposite Films with CPB-Modified Montmorillonite

| Property | Observation | Implication | Source |

|---|---|---|---|

| Morphology | Improved dispersion and intercalation of clay layers. | Enhanced mechanical and barrier properties. | cwu.edu |

| Thermal Stability | CPB-modified clay showed good thermal stability. | Facilitates extrusion processing without degradation. | cwu.edu |

| Mechanical Properties | Changes in strength and stiffness. | Potential for stronger, more durable films. | cwu.edu |

| Gas Permeability | Altered gas transmission rates. | Useful for designing active food packaging materials. | cwu.edu |

| Opacity | Increased opacity compared to pure LDPE. | Affects the visual characteristics of the film. | cwu.edu |

Development of Switchable Macromolecular Chemical Transport Systems

Cetylpyridinium bromide plays a key role in the development of advanced, stimuli-responsive systems for controlled chemical transport. These "switchable" systems can regulate the movement of molecules in response to external triggers like pH. nih.gov One such system involves using CPB to facilitate the transport of a dye molecule, bromothymol blue (BB), to a silica surface modified with a pH-switchable polymer. nih.gov

In this system, the transport mechanism is governed by the pH of the environment. Under acidic conditions, the dye is attracted to the modified silica surface, a process facilitated by the presence of CPB. However, under basic conditions, the dye is repulsed. nih.gov This demonstrates a controllable, or "switchable," transport process where CPB acts as the transport-facilitating agent, and pH acts as the switch. nih.gov Such systems hold potential for applications in targeted drug delivery, intelligent inks, and nanotechnology. nih.gov

Table 3: pH-Controlled Transport Using Cetylpyridinium Bromide (CPB)

| Component | Role | pH Condition | Transport Outcome | Source |

|---|---|---|---|---|

| CPB | Transport Facilitator | Acidic & Basic | Attracted to the surface under both conditions. | nih.gov |

| Bromothymol Blue (BB) | Transported Molecule | Acidic | Attracted to the surface. | nih.gov |

| Bromothymol Blue (BB) | Transported Molecule | Basic | Repulsed from the surface. | nih.gov |

| Polymer-Modified Silica | Switchable Surface | N/A | Provides the pH-responsive binding sites. | nih.gov |

Self-Assembled Structures of Cetylpyridinium Bromide in Materials Science

The self-assembly of CPB molecules into ordered supramolecular structures is fundamental to its function in materials science, giving rise to complex phases like liquid crystals and influencing the bulk properties of fluids.

Formation of Liquid Crystals at Specific Concentrations

At certain concentrations in specific solvents, cetylpyridinium bromide molecules self-assemble into lyotropic liquid crystal phases. nih.govnih.gov These are states of matter that exhibit properties intermediate between those of a conventional liquid and a solid crystal. The formation of these phases is driven by the amphiphilic nature of CPB, where molecules arrange themselves to minimize unfavorable interactions between their hydrophobic tails and the solvent.

Detailed studies of the binary system of CPB and the solvent N-methylsydnone have identified the formation of ordered lamellar (Lα) and hexagonal (Hα) liquid crystal phases as a function of temperature and concentration. nih.gov These phases were identified using techniques like light microscopy and small-angle X-ray diffraction. nih.gov

Table 4: Liquid Crystal Phases in the Cetylpyridinium Bromide / N-methylsydnone System

| Phase Type | Description | Temperature Range (°C) | d-spacing (Å) | Source |

|---|---|---|---|---|

| Lamellar (Lα) | Layers of CPB molecules separated by solvent. | 45.4 - 55 | 42.6 - 41.6 |

| Hexagonal (Hα) | Cylindrical micelles of CPB arranged in a hexagonal lattice. | Observed at higher temperatures (e.g., 65°C). | Not specified | |

Impact on Rheological Properties of Viscoelastic Fluids

Cetylpyridinium bromide, like other cationic surfactants, can dramatically alter the rheological (flow) properties of aqueous solutions, transforming them into viscoelastic fluids. This behavior is due to the self-assembly of CPB molecules into long, flexible, worm-like micelles when the concentration exceeds a certain threshold. These elongated micelles can entangle with each other, much like polymer chains, forming a transient network that imparts both viscous (liquid-like) and elastic (solid-like) characteristics to the fluid.

The viscosity and viscoelasticity of these fluids are highly sensitive to factors such as surfactant concentration, temperature, and the presence of additives like counterions or nanoparticles. For instance, adding certain salts or nanoparticles can promote the growth of these worm-like micelles, leading to a substantial increase in viscosity. This property is exploited in applications such as hydraulic fracturing fluids, where high viscosity is required to transport proppant particles.

Table 5: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| Cetylpyridinium Bromide | CPB |

| Cetylpyridinium Chloride | CPC |

| Low-Density Polyethylene | LDPE |

| Montmorillonite | Mt |

| N-methylsydnone | |

| Bromothymol Blue | BB |

| Silver | Ag |

| Chromium | Cr |

| Aluminum | Al |

| Sodium Dodecyl Sulfate | SDS |

Environmental Science and Remediation Studies of Cetylpyridinium Bromide

Environmental Fate and Transport Mechanisms

The persistence and movement of cetylpyridinium (B1207926) bromide in the environment are governed by a combination of biological and physicochemical processes. These include its breakdown by microorganisms, its tendency to attach to particles, its potential to accumulate in living organisms, and its degradation by light and water.

Cetylpyridinium bromide is expected to undergo ready biodegradation in aerobic environments. Studies conducted with sewage suggest that microbial populations can break down this compound, and the rate of this degradation increases as the microbes become acclimated to its presence nih.gov. As a cationic surfactant, its interaction with microbial cells, which typically have a negative surface charge, is a key factor in its bioavailability and subsequent degradation. The process involves the enzymatic breakdown of the alkyl chain and the pyridinium (B92312) ring, ultimately leading to mineralization.

Data on the biodegradation of the closely related compound Cetylpyridinium Chloride (CPC) provides further insight. Studies using the OECD 310 test have shown that CPC can be readily biodegradable at concentrations that are not inhibitory to microbial activity.

Table 1: Biodegradation Findings for Cetylpyridinium Compounds

| Compound | Environment | Finding | Source |

|---|---|---|---|

| Cetylpyridinium Bromide | Aerobic Water (Sewage) | Expected to be readily biodegradable; rates increase with microbial acclimation. | nih.gov |